
7-(diethylamino)-3-nitro-2H-chromen-2-one
Vue d'ensemble
Description
“7-(diethylamino)-3-nitro-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a type of heterocyclic organic compound that are widely used in both organic and medicinal chemistry . They are known for their high fluorescence, a high quantum yield in the visible region, and excellent light stability . They also have a large Stokes shift and good solubility in solvents .
Synthesis Analysis
The synthesis of 7-(diethylamino)-coumarin involves the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate . The subsequent Vilsmeier–Haack formylation of 7-diethylamino-coumarin in 1,2-dichloroethane produces 7-(diethylamino)coumarin-3-carbaldehyde .Physical And Chemical Properties Analysis
“this compound” is known for its high fluorescence, a high quantum yield in the visible region, and excellent light stability . It also has a large Stokes shift and good solubility in solvents .Applications De Recherche Scientifique
Highly Sensitive Fluorescent Probes
- 7-Diethylamino-2-oxo-2H-chromene-3-carbohydrazide derivatives have been synthesized for detecting Cu2+ ions in aqueous solutions, demonstrating high selectivity over other metals (Zhou Peng, 2010).
Forensic and OLED Applications
- Novel solvatochromism and aggregation-induced emission (AIE) based probes using 7-(diethylamino)-3-(4-nitrophenyl)-2H-chromen-2-one have been developed, finding use in visualizing latent fingerprints on non-porous materials and in organic light emitting diodes (OLEDs) (Naveen Kumar et al., 2021).
Cu-Selective Fluorescent Sensing
- Coumarin–pyrene based fluorescent probes have been designed for selective detection of Cu2+ ions, which can be used as potential fluorescent sensors for detecting Cu2+ in biological samples (M. Wani et al., 2016).
Detection of Cr3+ in Living Cells
- Probes synthesized from 7-(diethylamino)-2-oxo-2H-chromen-3-yl derivatives showed effective detection of Cr3+ ions in living cells, indicating potential applications in biological research (Kailasam Saravana Mani et al., 2018).
Photophysical Properties for Fluorescent Materials
- Synthesis of 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones revealed strong fluorescence, especially in solid states, indicating potential applications in material sciences (T. Shimasaki et al., 2021).
Hg2+ Ion Detection
- 7-(Diethylamino)-3-(pyrimidin-4-yl)-2H-chromen-2-one has been used as a colorimetric and fluorescent chemosensor for detecting Hg2+ ions, highlighting its utility in environmental monitoring (S. Goswami et al., 2013).
Near-Infrared Light Responsive Hybrid Nanoparticles
- Near-infrared (NIR) light responsive chromophores based on 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one have been synthesized for cancer treatment, exhibiting efficient inhibition effect on breast cancer cells (Yan Liang et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds like 7-(diethylamino)coumarin derivatives have been used for labelling synthetic peptides for high-throughput detection
Mode of Action
A related compound, 7-(diethylamino)coumarin, has been reported to exhibit fluorescence properties This suggests that 7-(diethylamino)-3-nitro-2H-chromen-2-one might interact with its targets through fluorescence-based mechanisms, leading to changes that can be detected and quantified
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Coumarin derivatives are known to interact with various biochemical pathways . For instance, they have been used as fluorescent labels in peptide synthesis, suggesting a potential role in protein-related pathways
Pharmacokinetics
Related compounds like coumarin derivatives are known to have diverse pharmacokinetic properties
Result of Action
Related compounds have been reported to exhibit fluorescence properties , which could potentially be used to monitor cellular processes
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . For instance, factors such as pH, temperature, and presence of other molecules can affect the fluorescence properties of related compounds
Propriétés
IUPAC Name |
7-(diethylamino)-3-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)10-6-5-9-7-11(15(17)18)13(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZNADOZXKAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)
![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)


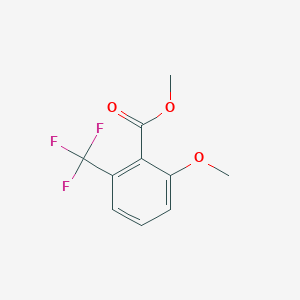
![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)
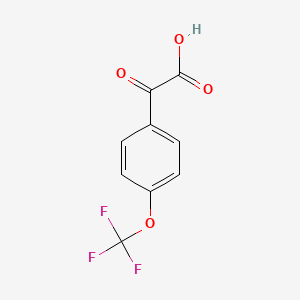
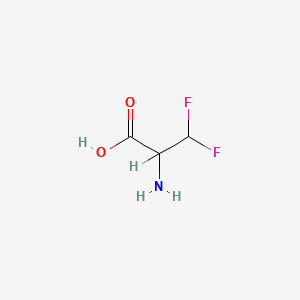
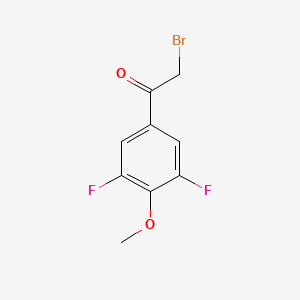
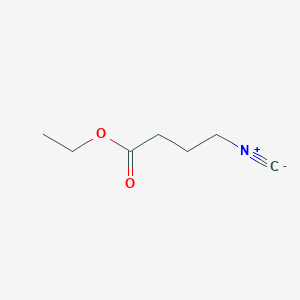
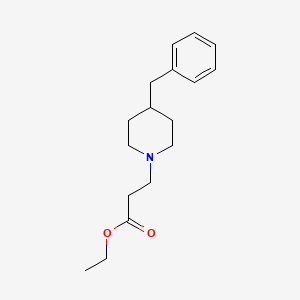

![4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B3039487.png)